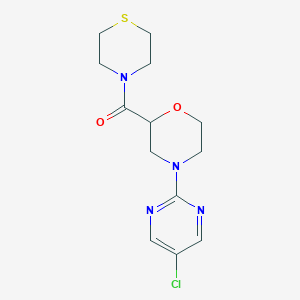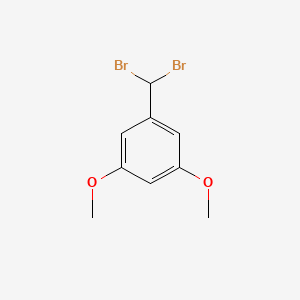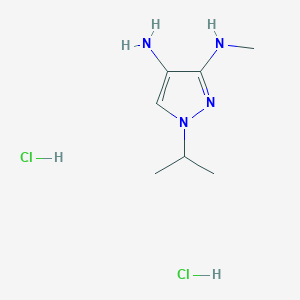
4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chlorine atom and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the pyrimidine ring can be synthesized through cyclization reactions.
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with a thiomorpholine-4-carbonyl group using nucleophilic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyrimidin-2-yl)morpholine: Lacks the thiomorpholine-4-carbonyl group.
2-(Thiomorpholine-4-carbonyl)morpholine: Lacks the chloropyrimidine moiety.
5-Chloropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both the chloropyrimidine and thiomorpholine-4-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H17ClN4O2S |
|---|---|
Molecular Weight |
328.82 g/mol |
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17ClN4O2S/c14-10-7-15-13(16-8-10)18-1-4-20-11(9-18)12(19)17-2-5-21-6-3-17/h7-8,11H,1-6,9H2 |
InChI Key |
YUMITMGTKQHJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)


![5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B15111906.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
![4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15111910.png)
![2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B15111936.png)

![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)
![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)
![4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B15111972.png)
